8-Hydroxy Amoxapine-d8 is classified under the category of pharmaceutical compounds, specifically as a tricyclic antidepressant derivative. It is primarily sourced from chemical synthesis processes that involve the modification of amoxapine to incorporate deuterium atoms at specific positions within its molecular structure. This modification is essential for enhancing its analytical capabilities in research settings.
The synthesis of 8-Hydroxy Amoxapine-d8 involves several key steps:
The molecular formula for 8-Hydroxy Amoxapine-d8 is , with a molecular weight of approximately 337.8 g/mol. The structure features a bicyclic arrangement typical of tricyclic antidepressants, with a hydroxyl group at position eight on the quinoline ring system. The presence of chlorine and nitrogen atoms contributes to its pharmacological activity.
8-Hydroxy Amoxapine-d8 can undergo various chemical reactions, including:
The mechanism of action for 8-Hydroxy Amoxapine-d8 mirrors that of its parent compound amoxapine. It primarily functions by inhibiting the reuptake of norepinephrine and serotonin in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects.
Additionally, 8-Hydroxy Amoxapine-d8 interacts with various receptors, including β-adrenergic and serotonergic receptors, further influencing mood regulation and emotional stability.
Relevant data indicate that the compound maintains its pharmacological properties while allowing for detailed studies in metabolic pathways due to its stable isotopic labeling.
8-Hydroxy Amoxapine-d8 has a broad range of applications in scientific research:
8-Hydroxy Amoxapine-d8 (CAS 1189505-24-5) is a deuterium-labeled derivative of the active metabolite 8-hydroxyamoxapine, which originates from the antidepressant amoxapine. Its molecular formula is C17H8D8ClN3O2, with a molecular weight of 337.83 g/mol. This represents a mass shift of +8 atomic mass units compared to the non-deuterated analog (329.78 g/mol) due to the substitution of eight protium (¹H) atoms with deuterium (²H) at the piperazine ring positions [1] [4] [10]. The systematic IUPAC name is 2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][1,4]oxazepin-8-ol, reflecting the specific deuteration sites. Key structural identifiers include:
Table 1: Nomenclature and Identifiers of 8-Hydroxy Amoxapine-d8
Designation Type | Name/Identifier |
---|---|
Systematic Name | 2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][1,4]oxazepin-8-ol |
Alternate Names | 8-Hydroxyamoxapin-d8; 8-Hydroxy Amoxapine-d8 |
CAS Number | 1189505-24-5 |
Unlabeled CAS | 61443-78-5 |
Deuterium substitution in 8-Hydroxy Amoxapine-d8 primarily influences metabolic stability and bond dissociation kinetics. The carbon-deuterium (C–D) bond exhibits higher bond dissociation energy (~1–5 kcal/mol greater) than the carbon-hydrogen (C–H) bond. This "kinetic isotope effect" reduces the rate of cytochrome P450 (CYP)-mediated oxidative metabolism, particularly at the deuterated piperazine ring. Consequently, the deuterated metabolite shows:
Table 2: Pharmacokinetic Impact of Deuterium Substitution
Property | 8-Hydroxy Amoxapine-d8 | Non-Deuterated 8-Hydroxyamoxapine |
---|---|---|
Molecular Weight (g/mol) | 337.83 | 329.78 |
Half-Life (Hours) | 30 | 6.5–8 |
Primary Metabolic Pathway | Slowed CYP-mediated oxidation | Rapid CYP2D6 hydroxylation |
Protein Binding (%) | ~90 (similar to non-deuterated) | ~90 |
Two principal synthetic routes are employed for 8-Hydroxy Amoxapine-d8 production:
Table 3: Synthesis Methods for 8-Hydroxy Amoxapine-d8
Method | Deuterium Source | Conditions | Advantages | Limitations |
---|---|---|---|---|
Catalytic Exchange | D2O | Pd/C, 80–100°C, 24h | Uses unlabeled starting material | Incomplete deuteration; side products |
Precursor Method | Piperazine-d8 | Room temperature, inert atmosphere | >98% isotopic purity; scalable | Costly deuterated reagents |
Chemical Properties:
Pharmacological Properties:
Analytical Utility:
Table 4: Comparative Receptor Binding Profiles
Target | 8-Hydroxy Amoxapine-d8 Ki (nM) | Non-Deuterated 8-Hydroxyamoxapine Ki (nM) |
---|---|---|
SERT | 58 | 58 |
NET | 16 | 16 |
DAT | >4,000 | >4,000 |
D2 Receptor | 3.6–160 | 3.6–160 |
Table 5: Key Comparative Properties Summary
Property | 8-Hydroxy Amoxapine-d8 | Non-Deuterated 8-Hydroxyamoxapine |
---|---|---|
Molecular Formula | C17H8D8ClN3O2 | C17H16ClN3O2 |
Primary Research Use | Metabolic tracer; internal standard | Pharmacological reference |
Analytical Detection | MS: m/z 338.5 [M+H]+ | MS: m/z 330.3 [M+H]+ |
Isotopic Purity | >98% | N/A |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7